Physicochemical Characteristics of Thietane-3-carbonitrile: A Technical Guide
Physicochemical Characteristics of Thietane-3-carbonitrile: A Technical Guide
Executive Summary
Thietane-3-carbonitrile (CAS: 1337882-54-8 / 24224-62-0), also known as 3-cyanothietane, is a four-membered sulfur-containing heterocycle characterized by significant ring strain and dual functionality (thioether and nitrile).[1] As a high-value intermediate in the synthesis of agrochemicals and pharmaceuticals—specifically as a precursor to thietan-3-amine derivatives—it presents unique challenges in handling, synthesis, and stability.[1][2][3] This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic pathways, and reactivity mechanisms, grounded in empirical data and theoretical principles.[1]
Molecular Architecture & Theoretical Basis[1]
The reactivity of thietane-3-carbonitrile is governed by the geometric constraints of the thietane ring. Unlike the planar oxetane, the thietane ring adopts a puckered "butterfly" conformation to minimize torsional strain between adjacent methylene groups and the sulfur lone pairs.
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Ring Strain Energy: Approximately 19–20 kcal/mol. This is lower than oxetane (~25 kcal/mol) due to the longer C–S bond length (1.82 Å) compared to C–O (1.43 Å), which alleviates some angle strain.[1]
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Electronic Effects: The nitrile group at the C3 position exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the C3 proton and influencing the electrophilicity of the ring carbons.
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Conformation: The molecule exists in equilibrium between two puckered conformers (equatorial vs. axial nitrile), with the equatorial conformer generally favored to minimize 1,3-diaxial-like interactions.[1]
Physicochemical Profile
The following data summarizes the core physical constants. Where experimental values are rare due to the compound's specialized nature, predicted values based on structure-property relationships (SPR) are noted.[1]
| Property | Value / Description | Note |
| IUPAC Name | Thietane-3-carbonitrile | |
| CAS Number | 1337882-54-8 | Primary commercial identifier |
| Molecular Formula | C₄H₅NS | |
| Molecular Weight | 99.15 g/mol | |
| Physical State | Low-melting solid or viscous liquid | Dependent on purity/temp |
| Boiling Point | ~230–240 °C (Predicted) | High due to dipole-dipole interactions |
| Density | 1.15 ± 0.05 g/cm³ | Estimated based on thietane (1.03) + CN |
| Solubility | DCM, THF, Ethanol, Toluene | Lipophilic S-ring + Polar CN |
| Odor | Characteristic sulfurous "stench" | Thietanes are potent osmogens |
| Flash Point | > 90 °C (Predicted) |
Synthesis & Purification Protocols
The synthesis of thietane-3-carbonitrile requires navigating the trade-off between nucleophilic substitution and ring-opening polymerization. Two primary routes are recognized:[2][3][4][5][6][7][8]
Method A: Nucleophilic Substitution of 3-Chlorothietane (Standard Route)
This method utilizes 3-chlorothietane, derived from epichlorohydrin and hydrogen sulfide.[1]
Protocol:
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Precursor Preparation: React epichlorohydrin with thiourea to form epithiochlorohydrin, followed by cyclization to 3-chlorothietane.[1]
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Substitution: Dissolve 3-chlorothietane (1.0 eq) in DMSO.
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Reagent Addition: Add NaCN (1.2 eq) slowly at controlled temperatures (40–50 °C). Critical: Higher temperatures promote ring opening (polymerization).
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Quench & Extraction: Dilute with water, extract with diethyl ether.
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Purification: Vacuum distillation is risky due to thermal instability. Flash chromatography (SiO₂, Hexane/EtOAc) is preferred.[1]
Method B: Transformation of Thietan-3-one (Alternative)
For derivatives or higher purity needs, starting from thietan-3-one avoids the chlorothietane handling.
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Condensation: React thietan-3-one with Tosylmethyl isocyanide (TosMIC) or via a hydrazone intermediate.
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Conversion: Convert the ketone to the nitrile via reductive cyanation protocols.
Visualization: Synthesis Workflow
Caption: Synthetic pathway from epichlorohydrin to thietane-3-carbonitrile, highlighting the thermal risk of polymerization.
Analytical Characterization
Validating the structure requires distinguishing the intact ring from ring-opened byproducts (allyl sulfides).
Nuclear Magnetic Resonance (NMR)
The 4-membered ring imposes a unique magnetic environment.
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.8 – 4.0 ppm (1H, m): The methine proton at C3 (alpha to CN).[1] It appears as a quintet-like multiplet due to coupling with four adjacent protons.
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δ 3.3 – 3.6 ppm (4H, m): The methylene protons (C2 and C4).[1] These appear as complex multiplets (AA'BB' system) due to the puckered ring conformation causing magnetic non-equivalence of axial/equatorial protons.
-
-
¹³C NMR:
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δ ~119 ppm: Nitrile carbon (C≡N).
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δ ~35–40 ppm: Ring carbons (C2/C4).
-
δ ~25–30 ppm: Methine carbon (C3).
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Infrared Spectroscopy (FT-IR)[9]
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Diagnostic Band: Sharp absorption at 2240 ± 5 cm⁻¹ (C≡N stretch).
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Fingerprint: Bands at 600–800 cm⁻¹ characteristic of C–S–C stretching in strained rings.
Reactivity & Stability
Thietane-3-carbonitrile is a "spring-loaded" electrophile. Its reactivity is defined by three vectors:
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S-Oxidation: The sulfur atom is nucleophilic. Treatment with 1.0 eq mCPBA yields the sulfoxide ; 2.0+ eq yields the sulfone (1,1-dioxide). The sulfone is significantly more stable and a crystalline solid.
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Nitrile Reduction: Reduction with LiAlH₄ yields 3-aminomethylthietane (or thietan-3-amine derivatives depending on conditions). This is a key step in synthesizing bioactive molecules (e.g., ivabradine analogs).[1]
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Ring Opening (The Stability Hazard): Nucleophiles (amines, thiols) can attack the C2/C4 position, driven by the release of ring strain.[1] This results in linear thioethers.
Visualization: Reactivity Pathways
Caption: Major reaction manifolds: S-oxidation (retention of ring), Nitrile reduction, and Nucleophilic ring opening.[1]
Safety & Handling Protocols
Hazard Class: Acute Toxin (Oral/Inhalation), Irritant, Stench.[1]
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Stench Control: Thietanes have a low odor threshold. All work must be performed in a fume hood. Glassware should be bleached (oxidized) immediately after use to convert residual thietane to the odorless sulfoxide/sulfone.
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Cyanide Safety: In the synthesis from 3-chlorothietane, strict protocols for handling NaCN (pH control to prevent HCN evolution) are mandatory.
-
Thermal Stability: Do not heat neat material above 100 °C. The ring strain can facilitate exothermic polymerization or decomposition.
References
-
Synthesis of Thietanes: Recent synthesis of thietanes. ResearchGate. (2020).
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Thietane-3-carbonitrile Product Data: Thietane-3-carbonitrile CAS 1337882-54-8. CymitQuimica / Fluorochem.
-
Thietane Ring Chemistry: Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. (2024). [1]
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NMR of Thietanes: NMR spectrum of 3-chlorothietane. J. Chem. Phys. (2004).
-
Patent on Thietanamine Synthesis: Processes for the preparation of thietanamine. WO2013007582A2.
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